molecular formula C6H9N5 B171171 2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine CAS No. 197355-63-8

2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine

Cat. No. B171171
M. Wt: 151.17 g/mol
InChI Key: XXHMFTVPFUAARZ-UHFFFAOYSA-N
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Description

2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPTA and has a molecular formula of C7H9N5. EPPTA is a heterocyclic compound that contains both pyrazole and triazole rings.

Mechanism Of Action

The mechanism of action of EPPTA is not fully understood. However, it is believed to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of the phosphorylation of target proteins, which leads to the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

EPPTA has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. EPPTA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, EPPTA has been found to have antimicrobial properties against various bacterial strains.

Advantages And Limitations For Lab Experiments

One of the advantages of EPPTA is that it is relatively easy to synthesize. Additionally, it has been found to have low toxicity, which makes it a potential candidate for drug development. However, one of the limitations of EPPTA is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action of EPPTA.

Future Directions

EPPTA has shown promising results in various fields, including cancer therapy, anti-inflammatory therapy, and antimicrobial therapy. Further research is needed to fully understand the mechanism of action of EPPTA and to explore its potential applications in other fields. Some of the future directions for EPPTA research include:
1. Investigating the potential of EPPTA as a drug candidate for cancer therapy
2. Studying the anti-inflammatory effects of EPPTA in vivo
3. Exploring the potential of EPPTA as an antimicrobial agent against drug-resistant bacterial strains
4. Investigating the potential of EPPTA as an inhibitor of other protein kinases
5. Exploring the potential of EPPTA as a tool for studying the role of CK2 in cellular processes.

Synthesis Methods

The synthesis of EPPTA involves the reaction between 2-ethylpyrazole-3-carboxylic acid and thiosemicarbazide in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form EPPTA. The yield of this reaction is around 70%.

Scientific Research Applications

EPPTA has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, antitumor, and antimicrobial properties. EPPTA has also been studied as a potential inhibitor of protein kinase CK2, which plays a crucial role in the regulation of cell growth and proliferation. EPPTA has been shown to inhibit the activity of CK2, which makes it a potential candidate for cancer therapy.

properties

CAS RN

197355-63-8

Product Name

2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazol-6-amine

InChI

InChI=1S/C6H9N5/c1-2-5-8-6-3-4(7)9-11(6)10-5/h3,9H,2,7H2,1H3

InChI Key

XXHMFTVPFUAARZ-UHFFFAOYSA-N

SMILES

CCC1=NN2C(=N1)C=C(N2)N

Canonical SMILES

CCC1=NN2C(=N1)C=C(N2)N

synonyms

3H-Pyrazolo[1,5-b][1,2,4]triazol-6-amine, 2-ethyl-

Origin of Product

United States

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